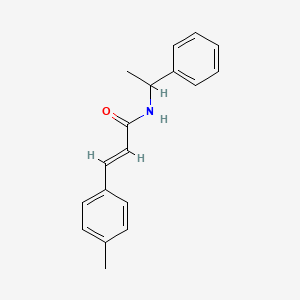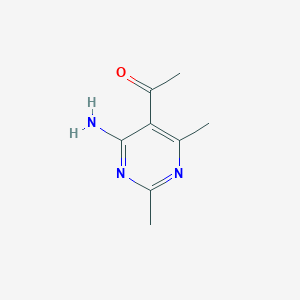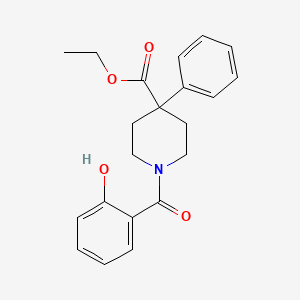
6-(1-methyl-1H-imidazol-2-yl)-N-(1-methyl-2-pyrazin-2-ylethyl)pyridazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-methyl-1H-imidazol-2-yl)-N-(1-methyl-2-pyrazin-2-ylethyl)pyridazin-3-amine, also known as MPI-0479605, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound was first synthesized by scientists at the Medicines Discovery Institute, Cardiff University.
Wirkmechanismus
The mechanism of action of 6-(1-methyl-1H-imidazol-2-yl)-N-(1-methyl-2-pyrazin-2-ylethyl)pyridazin-3-amine involves the inhibition of the enzyme PAK4, which is involved in cell proliferation and migration. By inhibiting this enzyme, this compound can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory and anti-fibrotic effects. These properties make it a potential candidate for the treatment of a range of diseases, including inflammatory bowel disease and pulmonary fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
6-(1-methyl-1H-imidazol-2-yl)-N-(1-methyl-2-pyrazin-2-ylethyl)pyridazin-3-amine has a number of advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It also has a high potency, which means that small amounts of the compound can be used in experiments. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 6-(1-methyl-1H-imidazol-2-yl)-N-(1-methyl-2-pyrazin-2-ylethyl)pyridazin-3-amine. One area of interest is the development of new cancer therapies based on this compound. Another potential direction is the investigation of this compound as a treatment for other diseases, such as inflammatory bowel disease and pulmonary fibrosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in other scientific research applications.
Synthesemethoden
The synthesis of 6-(1-methyl-1H-imidazol-2-yl)-N-(1-methyl-2-pyrazin-2-ylethyl)pyridazin-3-amine involves a multi-step process that includes the use of various reagents and solvents. The process starts with the reaction of 2-bromo-4-methylpyridine with 2-(2-aminopyridin-3-yl)ethanol to form a pyridazinone intermediate. This intermediate is then reacted with 2-(1-methyl-1H-imidazol-2-yl)ethylamine and 2-(2-bromoethyl)pyrazine to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
6-(1-methyl-1H-imidazol-2-yl)-N-(1-methyl-2-pyrazin-2-ylethyl)pyridazin-3-amine has shown potential in various scientific research applications. One of the main areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
6-(1-methylimidazol-2-yl)-N-(1-pyrazin-2-ylpropan-2-yl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7/c1-11(9-12-10-16-5-6-17-12)19-14-4-3-13(20-21-14)15-18-7-8-22(15)2/h3-8,10-11H,9H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYZALKVLXYOHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC=CN=C1)NC2=NN=C(C=C2)C3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-[4-(3-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5434004.png)

![N~1~,N~2~-dimethyl-N~1~-[2-(trifluoromethyl)benzyl]glycinamide](/img/structure/B5434024.png)



![2-(methoxymethyl)-7-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5434061.png)
![1-(2-furylmethyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5434064.png)
![4-[(6-chloropyridin-2-yl)methyl]-2-(3,4-dichlorophenyl)morpholine](/img/structure/B5434077.png)



![N,N,2-trimethyl-7-(5-phenylpentanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5434103.png)
![3-(allylthio)-6-(4-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5434111.png)